molecular formula C20H13F2N3 B13300955 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine

2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B13300955
M. Wt: 333.3 g/mol
InChI Key: XATUJEWBYDRHHE-UHFFFAOYSA-N
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Description

2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, which is further substituted with two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine typically involves the condensation of picolinamide with benzaldehydes in the presence of a palladium catalyst. For instance, a mixture of picolinamide, benzaldehyde, and palladium trifluoroacetate (Pd(TFA)2) is heated in n-octane to yield the desired product . This method provides a straightforward approach to obtaining the compound under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various nucleophiles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of two 4-fluorophenyl groups, which impart distinct electronic and steric properties. These substitutions enhance its potential as a ligand in coordination chemistry and its bioactivity in medicinal applications .

Properties

Molecular Formula

C20H13F2N3

Molecular Weight

333.3 g/mol

IUPAC Name

2-[4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C20H13F2N3/c21-15-8-4-13(5-9-15)18-19(14-6-10-16(22)11-7-14)25-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,24,25)

InChI Key

XATUJEWBYDRHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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